Patent-Associated Intermediate Status: Direct GLP-1R and EP4 Therapeutic Program Linkage Versus Unspecified Analogs
2-(4-Bromo-3-nitrophenyl)acetic acid is specifically documented as a synthetic building block within patent applications for GLP-1R modulating compounds (WO-2021081207-A1, priority date 2019-10-25) and EP4 antagonist programs (EP-3632898-A1, priority date 2017-05-22) . This patent linkage distinguishes it from non-patent-associated phenylacetic acid analogs such as 4-bromophenylacetic acid or 2-bromophenylacetic acid, which lack comparable documentation in high-value therapeutic patent estates.
| Evidence Dimension | Documented patent program association |
|---|---|
| Target Compound Data | Present in WO-2021081207-A1 (GLP-1R) and EP-3632898-A1 (EP4) patent families |
| Comparator Or Baseline | 4-Bromophenylacetic acid: No GLP-1R or EP4 patent association documented; 2-Bromophenylacetic acid: No GLP-1R or EP4 patent association documented |
| Quantified Difference | Qualitative (presence vs. absence of documented patent linkage) |
| Conditions | Patent database analysis via supplier technical datasheets |
Why This Matters
Patent-association signals that this specific intermediate has been validated within drug discovery programs at major pharmaceutical organizations, reducing procurement risk for medicinal chemistry teams pursuing analogous targets.
